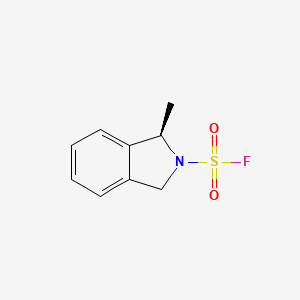
(1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride, also known as MIISF, is a chemical compound that has been used extensively in scientific research. MIISF is a potent inhibitor of a class of enzymes known as serine proteases, which play a crucial role in a wide range of physiological processes.
Mecanismo De Acción
(1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal physiological function, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride depend on the specific serine protease that it inhibits. For example, inhibition of thrombin by (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride can lead to a decrease in blood coagulation, while inhibition of trypsin and chymotrypsin can lead to a decrease in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride in lab experiments is its potent inhibitory effects on serine proteases. This makes it a useful tool for studying the role of serine proteases in a range of physiological processes. However, one limitation of using (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is its irreversible binding to the active site of the enzyme. This makes it difficult to study the effects of reversible inhibition on serine proteases.
Direcciones Futuras
There are several future directions for research on (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride. One area of research could focus on the development of new (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride analogs with improved selectivity for specific serine proteases. Another area of research could focus on the use of (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride in the development of new therapeutics for diseases such as cancer and inflammation. Additionally, further research could be done to understand the biochemical and physiological effects of (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride on specific serine proteases in vivo.
Métodos De Síntesis
The synthesis of (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride involves the reaction of (1R)-1-methyl-1,3-dihydroisoindole-2-sulfonyl chloride with sodium fluoride in the presence of a base. The resulting (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a white crystalline solid that is highly soluble in organic solvents such as methanol and acetonitrile.
Aplicaciones Científicas De Investigación
(1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been used extensively in scientific research due to its potent inhibitory effects on serine proteases. Serine proteases play a crucial role in a wide range of physiological processes, including blood coagulation, inflammation, and immune response. (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to inhibit a range of serine proteases, including thrombin, trypsin, and chymotrypsin.
Propiedades
IUPAC Name |
(1R)-1-methyl-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-7-9-5-3-2-4-8(9)6-11(7)14(10,12)13/h2-5,7H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHRIPIECZUPT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2CN1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

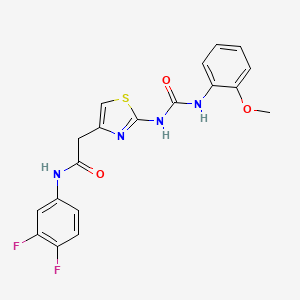
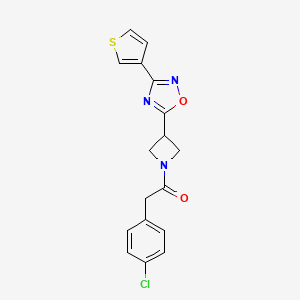


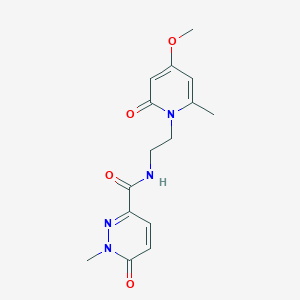
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/no-structure.png)

![3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B2788907.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2788908.png)
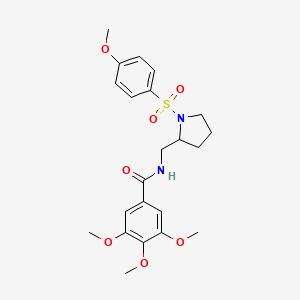
![5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2788912.png)
![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2788913.png)
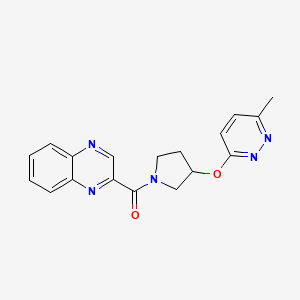
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2788917.png)